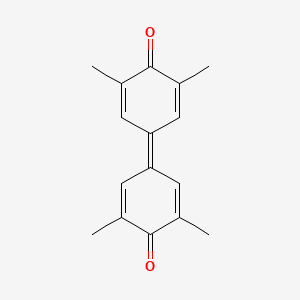

3,3',5,5'-Tetramethyldiphenoquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRFIDSUGRGGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C)C)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063644 | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4906-22-3 | |

| Record name | 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4906-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyldiphenoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004906223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldiphenoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl-4,4'-biphenylquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLDIPHENOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEG52T9Y6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ)

[1]

Executive Summary

3,3',5,5'-Tetramethyldiphenoquinone (TMDQ, CAS: 4906-22-3) is a redox-active quinonoid compound primarily synthesized via the oxidative coupling of 2,6-dimethylphenol (2,6-xylenol).[1] In industrial polymer chemistry, TMDQ occupies a critical dual role: it is both a competitive byproduct in the synthesis of Poly(p-phenylene ether) (PPE) and a valuable precursor for 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP).[1]

This guide dissects the mechanistic pathways governing TMDQ formation, establishes a high-purity synthesis protocol, and delineates its redox behavior.[1] The focus is on controlling the regioselectivity between C–C coupling (leading to TMDQ) and C–O coupling (leading to PPE).

Part 1: Chemical Identity & Physicochemical Profile[1]

TMDQ is characterized by its extended conjugated system, resulting in a vibrant yellow-to-orange crystalline appearance.[1] Its solubility profile—sparingly soluble in water but soluble in organic solvents like chloroform and toluene—is dictated by the hydrophobic methyl substituents and the planar quinone core.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one |

| Common Name | This compound (TMDQ) |

| CAS Number | 4906-22-3 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Yellow to Red-Orange Crystalline Solid |

| Melting Point | 200–215 °C (Decomposes) |

| Solubility | Soluble: CHCl₃, Toluene, THF; Insoluble: Water |

| Redox Potential | Reversible reduction to 3,3',5,5'-tetramethyl-4,4'-biphenol |

Part 2: Mechanistic Synthesis & Control

The Core Challenge: The synthesis of TMDQ is a study in competitive kinetics. The oxidation of 2,6-dimethylphenol involves a phenoxy radical intermediate.[1] This radical can dimerize via two pathways:

-

C–O Coupling (Head-to-Tail): Leads to linear polymer chains (PPE).

-

C–C Coupling (Tail-to-Tail): Leads to the biphenyl dimer, which is subsequently oxidized to TMDQ.

To maximize TMDQ yield, the reaction conditions must favor C–C coupling .[1] This is typically achieved by manipulating the catalyst ligand environment and temperature.[1]

Protocol: Catalytic Aerobic Oxidative Coupling

Objective: Selective synthesis of TMDQ from 2,6-dimethylphenol using a Copper(II)-Amine catalyst system.

Reagents:

-

Catalyst: CuCl₂[3] · 2H₂O

-

Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine[1]

-

Solvent: Methanol (promotes precipitation of TMDQ) or Chloroform

-

Oxidant: Molecular Oxygen (O₂)[4]

Step-by-Step Methodology:

-

Catalyst Preparation: In a reaction vessel, dissolve CuCl₂ (0.05 eq) in Methanol. Add TMEDA (0.1 eq) under stirring. The solution will turn deep blue, indicating the formation of the active Cu-amine complex.[1]

-

Substrate Addition: Add 2,6-Dimethylphenol (1.0 eq) to the catalyst solution.

-

Oxidation: Bubble a stream of O₂ gas through the solution at room temperature (25°C). Note: Higher temperatures often favor C-O polymerization; ambient temperature favors the kinetic C-C dimer product.[1]

-

Reaction Monitoring: The reaction proceeds via the formation of the tetramethylbiphenol intermediate, which is rapidly oxidized in situ to the quinone. The solution will darken, and the yellow/orange TMDQ product will begin to precipitate (if using methanol).[1]

-

Termination & Isolation: After 4–6 hours (monitor by TLC/HPLC), stop the O₂ flow. Cool the mixture to 0°C to maximize precipitation.

-

Purification: Filter the solid precipitate. Wash with cold methanol to remove unreacted phenol and catalyst residues. Recrystallize from chloroform/hexane if high purity (>99%) is required.

Self-Validating Checkpoint:

-

Visual: Bright orange needles indicate TMDQ. A white/amorphous solid suggests polymer (PPE) contamination.

-

Solubility Test: The product should be fully soluble in chloroform. Insoluble gel fractions indicate high molecular weight PPE formation.

Part 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between Polymerization (PPE) and Dimerization (TMDQ).

Caption: Mechanistic bifurcation in the oxidative coupling of 2,6-dimethylphenol. C-C coupling yields the TMDQ precursor, while C-O coupling yields PPE polymer.[1]

Part 4: Reactivity & Applications[1][10]

The Redox Cycle (TMDQ ⇌ TMBP)

TMDQ acts as a two-electron oxidant. It can be reduced to 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) using mild reducing agents (e.g., sodium dithionite or hydrogenation).[1] This reversibility makes the TMDQ/TMBP couple useful in:

-

Hydrogen Transfer Catalysis: TMDQ serves as a hydrogen acceptor.

-

Antioxidant Systems: Scavenging radicals by reverting to the stable quinone form.

Role in PPE Synthesis

In the industrial production of PPE, TMDQ is often an undesired byproduct that reduces the molecular weight of the polymer.[1] However, it can also be used to "redistribute" polymer chains.[1] Through a equilibration reaction, TMDQ can react with PPE chain ends, effectively cleaving or modifying the polymer molecular weight distribution.[1]

Analytical Characterization

-

1H NMR (CDCl₃): Distinct singlet for methyl protons (~2.0-2.2 ppm) and singlet for quinone ring protons (~6.5-6.7 ppm).

-

IR Spectroscopy: Strong Carbonyl (C=O) stretch at ~1630 cm⁻¹ (characteristic of conjugated quinones).

-

UV-Vis: Absorption maximum (λmax) at ~420 nm (responsible for the orange color).

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification:

-

Skin/Eye Irritant: Category 2.[5]

-

Specific Target Organ Toxicity: Respiratory irritation.

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. The fine powder can be an inhalation hazard.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

-

Storage: Store in a cool, dry place away from strong reducing agents and acids.

-

Spill Response: Sweep up dry to avoid dust generation. Do not wash down drains; toxic to aquatic life (based on general quinone toxicity).

References

-

Semantic Scholar. Selective C–C Coupling Reaction of Dimethylphenol to Tetramethyldiphenoquinone Using Molecular Oxygen Catalyzed by Cu Complexes. Available at: [Link][6][3][4][7][8][9]

-

National Institutes of Health (PubChem). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone (Analogous Structure & Safety Data).[1] Available at: [Link]

-

Google Patents. Process for producing 3,3',5,5'-tetramethyl-4,4'-biphenol via reduction of TMDQ.[1] JP2003327554A. Available at:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 9. Poly(phenylene ether) Based Amphiphilic Block Copolymers | MDPI [mdpi.com]

3,3',5,5'-Tetramethyldiphenoquinone structure and properties.

Technical Monograph: 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ)

Executive Summary

This compound (TMDQ) is a conjugated diphenoquinone derivative primarily recognized as the thermodynamically stable product of the carbon-carbon (C-C) oxidative coupling of 2,6-dimethylphenol. While historically viewed as a byproduct in the industrial synthesis of poly(phenylene ether) (PPE), TMDQ has emerged as a high-value oxidant in organic synthesis and a critical impurity marker in pharmaceutical process development.

This guide dissects the physicochemical architecture of TMDQ, delineates the mechanistic bifurcation between polymerization and dimerization, and provides validated protocols for its synthesis and detection. For drug development professionals, understanding TMDQ is vital for managing genotoxic structural alerts associated with quinone impurities in phenol-based supply chains.

Chemical Architecture & Physical Properties[1]

TMDQ is characterized by two quinoid rings linked at the 4,4'-positions. The extended

Table 1: Physicochemical Profile[2][3]

| Property | Value | Notes |

| IUPAC Name | 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone | Also known as 3,3',5,5'-Tetramethyl-bi-2,5-cyclohexadien-1-ylidene-4,4'-dione |

| CAS Number | 4906-22-3 | |

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.30 g/mol | |

| Appearance | Red to Orange Needles | Color intensity correlates with purity |

| Melting Point | 205–210 °C | Decomposes at higher temperatures |

| Solubility | Soluble: CHCl₃, Acetone, THFInsoluble: Water, Cold Ethanol | |

| Redox Potential | Acts as a mild 2-electron oxidant |

Synthesis & Mechanistic Pathways

The formation of TMDQ is a textbook example of competitive oxidative coupling. The reaction of 2,6-dimethylphenol (2,6-DMP) catalyzed by Copper(II)-amine complexes can proceed via two distinct pathways:

-

C-O Coupling: Leads to linear polyphenylene ether (PPE) polymers.

-

C-C Coupling: Leads to the formation of the diphenoquinone (TMDQ).

Critical Insight for Process Chemists: The selectivity is heavily influenced by the amine ligand's steric bulk and the catalyst-to-substrate ratio. High temperatures and bulky ligands favor C-O coupling (polymer), while lower temperatures and specific solvent cages favor C-C dimerization (TMDQ).

Mechanism Visualization: The C-C vs. C-O Bifurcation

The following diagram illustrates the radical mechanism where the phenoxy radical intermediate chooses between tail-to-tail (C-C) dimerization to form TMDQ or head-to-tail (C-O) coupling to form polymer chains.

Caption: Mechanistic divergence in the oxidative coupling of 2,6-dimethylphenol. C-C coupling yields TMDQ, while C-O coupling yields PPE polymer.

Experimental Protocol: Selective Synthesis of TMDQ

This protocol maximizes C-C coupling selectivity to isolate TMDQ in high yield, minimizing polymer formation.

Reagents:

-

2,6-Dimethylphenol (2,6-xylenol): 12.2 g (0.1 mol)

-

Copper(I) Chloride (CuCl): 0.5 g

-

Pyridine: 20 mL (Ligand/Solvent)

-

Nitrobenzene or Methanol: 100 mL

-

Oxygen source: O₂ balloon or bubbler.

Step-by-Step Methodology:

-

Catalyst Preparation: In a 250 mL three-neck round-bottom flask, dissolve 0.5 g CuCl in 20 mL pyridine. Stir vigorously under ambient air for 10 minutes until the solution turns dark green (formation of Cu(II)-pyridine complex).

-

Substrate Addition: Add 100 mL of methanol (promotes precipitation of TMDQ) and 12.2 g of 2,6-dimethylphenol.

-

Oxidation: Introduce a stream of oxygen (or air) into the solution while stirring at room temperature (25°C).

-

Note: Unlike polymer synthesis (which often requires higher T), room temperature favors the crystallization of the diphenoquinone.

-

-

Reaction Monitoring: The solution will rapidly turn dark red. Continue stirring for 2-4 hours. TMDQ has low solubility in methanol and will begin to precipitate as red needles.

-

Isolation: Filter the precipitate using a Buchner funnel.

-

Purification: Wash the red solid with cold methanol (3 x 20 mL) to remove unreacted phenol and catalyst.

-

Recrystallization:[1] Dissolve the crude solid in hot chloroform or acetone and cool slowly to obtain high-purity red needles.

-

-

Yield Calculation: Expected yield is 80-90% based on 2,6-DMP.

Validation:

-

Melting Point: Check for sharp range 205–207 °C.[2]

-

TLC: Silica gel, Hexane:Ethyl Acetate (8:2). TMDQ appears as a bright red/orange spot.[3]

Applications in Drug Development & Research

While TMDQ is not a drug substance, it is highly relevant to pharmaceutical scientists in two contexts:

A. Impurity Profiling (Genotoxicity Alerts)

Quinones are structural alerts in drug substances due to their ability to act as Michael acceptors for biological nucleophiles (e.g., DNA bases, cysteine residues).

-

Context: If 2,6-dimethylphenol is used as a starting material or reagent in the synthesis of an API (Active Pharmaceutical Ingredient), trace oxidation can generate TMDQ.

-

Detection: TMDQ has a high extinction coefficient. It must be monitored using HPLC with UV/Vis detection at 420 nm (visible region), where most APIs do not absorb, allowing for high-sensitivity detection.

B. Mild Oxidative Dehydrogenation

TMDQ acts as a hydrogen acceptor (oxidant) in the conversion of dihydropyridines to pyridines or the oxidation of benzylic alcohols.

-

Mechanism: TMDQ accepts two electrons and two protons to form 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP).

-

Advantage: Unlike metal-based oxidants (Cr, Mn), TMDQ is organic, metal-free, and the byproduct (TMBP) can be easily removed by alkaline wash (phenolic nature).

References

-

Hay, A. S. (1962). "Polymerization by Oxidative Coupling. II. Oxidation of 2,6-Dimethylphenols." Journal of Polymer Science, 58(166), 581-591. Link

-

Tsuruya, S., et al. (1996). "Oxidative Coupling of 2,6-Dimethylphenol to Polyphenylene Ether Catalyzed by a Dinuclear Cu(II) Complex." Journal of Molecular Catalysis A: Chemical, 112(3), 353-365.[4] Link[4]

-

Bolton, J. L., et al. (2000). "The Role of Quinones in Toxicology." Chemical Research in Toxicology, 13(3), 135-160. Link

-

Sigma-Aldrich. "Product Specification: this compound."[5] Safety Data Sheet & Technical Data. Link

-

NIST Chemistry WebBook. "this compound Spectra and Properties." National Institute of Standards and Technology.[6] Link

Sources

Selective Synthesis of 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ) via Oxidative Dimerization of 2,6-Dimethylphenol

Executive Summary

This technical guide details the selective synthesis of 3,3',5,5'-tetramethyldiphenoquinone (TMDQ) from 2,6-dimethylphenol (2,6-DMP). While the oxidative coupling of 2,6-DMP is the industrial route to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), specific modulation of catalyst-ligand interactions and solvent parameters can shift the reaction trajectory from C-O polymerization to C-C dimerization. This guide provides a robust, self-validating protocol for researchers targeting the quinone derivative for use as an antioxidant, polymerization inhibitor, or organic electronic intermediate.

Mechanistic Principles: Controlling the Radical Bifurcation

The core challenge in synthesizing TMDQ is controlling the selectivity of the phenoxy radical coupling. The reaction proceeds via a one-electron oxidation of the phenolate anion by a Copper(II)-amine complex, generating a localized radical.

The Selectivity Switch

-

Path A (C-O Coupling): Kinetic control typically favors the formation of a C-O bond between the radical oxygen and the para-carbon of another ring. This leads to chain propagation and PPO polymer formation.

-

Path B (C-C Coupling): Thermodynamic control or steric steering favors the coupling of two para-carbons (tail-to-tail). This forms 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (TMBP), which is rapidly oxidized in situ to the target TMDQ.

Key Driver: High catalyst concentrations, bulky ligands, or solvents that precipitate the dimer (preventing further reaction) shift the equilibrium toward Path B.

Figure 1: Mechanistic bifurcation in the oxidative coupling of 2,6-dimethylphenol. Path B is the target trajectory for TMDQ synthesis.

Experimental Protocol

This protocol utilizes a modified Hay’s catalyst system (CuCl/Pyridine) optimized for dimerization by using methanol as a solvent. TMDQ is poorly soluble in methanol, causing it to precipitate upon formation, which protects it from further polymerization.

Reagents & Equipment[1][2][3]

-

Substrate: 2,6-Dimethylphenol (2,6-DMP), 99%.

-

Catalyst: Copper(I) Chloride (CuCl), reagent grade.

-

Ligand/Base: Pyridine, anhydrous.

-

Solvent: Methanol (MeOH), ACS grade.

-

Oxidant: Oxygen gas (

) or atmospheric air (slower reaction). -

Safety: 2,6-DMP is toxic and corrosive. Pyridine is noxious. Work in a fume hood.

Step-by-Step Methodology

Phase 1: Catalyst Preparation

-

In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet tube, dissolve 2.0 g of CuCl in 200 mL of Methanol .

-

Add 20 mL of Pyridine . The solution should turn a dark green/blue, indicating the formation of the active copper-amine complex.

-

Begin bubbling oxygen through the solution at a moderate rate (approx. 100 mL/min) for 15 minutes to ensure full oxidation of Cu(I) to the active Cu(II) species.

Phase 2: Oxidative Coupling

-

Dissolve 10.0 g of 2,6-Dimethylphenol in 50 mL of Methanol in a separate beaker.

-

Add the phenol solution dropwise to the catalyst mixture over 20 minutes while maintaining vigorous stirring.

-

Critical Control Point: Maintain the reaction temperature between 25°C and 30°C . Higher temperatures (>40°C) increase the solubility of the intermediate, risking polymerization.

-

Continue oxygen bubbling and stirring for 3–4 hours.

-

Observation: The solution will darken, and a heavy precipitate of red-orange needles (TMDQ) will form.

Phase 3: Workup & Purification[1]

-

Stop oxygen flow and chill the reaction mixture in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

-

Filter the solids using a Buchner funnel with vacuum suction.

-

Wash 1: Wash the filter cake with 50 mL of cold methanol (removes unreacted phenol and catalyst).

-

Wash 2: Wash with 100 mL of water (removes residual pyridine salts).

-

Wash 3: Wash with 50 mL of dilute HCl (1M) followed by water until neutral pH (ensures removal of trapped copper).

-

Drying: Dry the red crystals in a vacuum oven at 60°C for 4 hours.

Figure 2: Experimental workflow for the synthesis of TMDQ.[2]

Characterization & Validation

To validate the synthesis, compare the isolated product against the standard physicochemical properties of TMDQ.

Data Summary Table

| Property | Value / Observation | Method of Verification |

| Appearance | Deep red to purple crystalline needles | Visual Inspection |

| Melting Point | 205 – 207°C | Capillary Melting Point Apparatus |

| Solubility | Soluble in chloroform, benzene; Insoluble in water, methanol | Solubility Test |

| Molecular Weight | 240.29 g/mol | Mass Spectrometry (MS) |

| CAS Number | 4906-22-3 | Reference Check |

Spectroscopic Validation (Predicted)

-

1H NMR (CDCl3):

- 2.1–2.2 ppm (s, 12H, -CH3): Singlet indicating equivalent methyl groups.

- 7.5–7.7 ppm (s, 4H, Ar-H): Singlet indicating equivalent aromatic protons on the quinone ring.

-

IR Spectroscopy:

-

Strong absorption at ~1635

corresponding to the conjugated carbonyl (C=O) of the diphenoquinone.

-

Troubleshooting & Expert Insights

The "Polymer Problem"

If you observe a sticky, gummy white/yellow solid instead of red crystals, you have likely formed PPO polymer.

-

Cause: Temperature too high or solvent too non-polar (e.g., using toluene instead of methanol).

-

Fix: Ensure the reaction stays below 30°C and use pure methanol to force the precipitation of the dimer before it can polymerize.

Catalyst Removal

Copper contamination can catalyze degradation of the product.

-

Validation: The final product must be vividly red. A brownish or dull tint indicates residual copper or oxidation byproducts. Ensure the HCl wash step is thorough.

Yield Optimization

-

Stoichiometry: Unlike catalytic polymerizations, driving the reaction to the dimer often benefits from a slightly higher catalyst loading (10-15 mol%) to ensure rapid oxidation of the intermediate biphenol.

References

-

Hay, A. S. (1962). Polymerization by Oxidative Coupling. II. Oxidation of 2,6-Dimethylphenol. Journal of Polymer Science.

-

Tsuruya, S., et al. (1994). Oxidative Coupling of 2,6-Dimethylphenol Catalyzed by Copper(II) Complexes.[3] Journal of Molecular Catalysis.

-

Osa, T., et al. (1969). Oxidative Dimerization of Phenols. The Journal of Organic Chemistry.

-

ChemicalBook. (2024). This compound Properties and Safety.

-

PubChem. (2024). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone (Analogous Structure Data).[4] National Library of Medicine.

Sources

- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ)

This technical guide provides an in-depth analysis of 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ), tailored for researchers in organic synthesis, polymer chemistry, and pharmaceutical development.

CAS Number: 4906-22-3 Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol

Executive Summary

This compound (TMDQ) is a conjugated bis-cyclohexadienone derivative primarily recognized as the "tail-to-tail" oxidative coupling product of 2,6-dimethylphenol (2,6-xylenol). While historically viewed as a byproduct in the synthesis of Poly(phenylene ether) (PPE), TMDQ has emerged as a critical redox-active reagent.

For the polymer scientist , TMDQ is the agent of "equilibration," capable of redistributing polymer chain lengths through quinone-ether exchange. For the drug development professional , it serves as a privileged scaffold for studying quinone redox cycling, oxidative stress modeling, and as a dehydrogenation reagent analogous to DDQ, but with a distinct electrochemical profile.

Physicochemical Profile

| Property | Specification |

| Appearance | Bright yellow to orange crystalline solid |

| Melting Point | 205–207 °C |

| Solubility | Soluble in chloroform, benzene, hot ethanol; Insoluble in water |

| Redox Character | Strong electron acceptor (oxidant) |

| UV-Vis Absorption | λmax ~420 nm (characteristic of extended conjugation) |

| Key Functional Group | para-Quinone methide-like conjugated system |

Synthesis and Mechanistic Pathways

The synthesis of TMDQ is a classic example of oxidative phenol coupling.[1][2] The reaction pathway is dictated by the regioselectivity of the phenoxy radical recombination.

The Oxidative Coupling Mechanism

The oxidation of 2,6-dimethylphenol generates a phenoxy radical.[1] This radical has two primary resonance forms: the oxygen radical and the carbon radical at the para position.

-

C-O Coupling (Head-to-Tail): Leads to the formation of the PPO/PPE polymer chain.

-

C-C Coupling (Tail-to-Tail): Leads to the formation of 3,3',5,5'-tetramethylbiphenyl-4,4'-diol, which is immediately oxidized to TMDQ.

Critical Insight: The ratio of C-O to C-C coupling is heavily influenced by the catalyst system and temperature. Bulky amine-copper complexes favor C-O coupling (polymerization), whereas certain oxidizing conditions (e.g., solid-state oxidants or specific metal catalysis) can favor the C-C dimer (TMDQ).

Visualization: Competitive Coupling Pathways

Figure 1: Competitive oxidative pathways of 2,6-dimethylphenol yielding either PPE polymer or TMDQ.

Applications in Polymer Science: The Redistribution Reaction

In the industrial production of PPE, TMDQ is not merely a byproduct; it is a reactant that controls molecular weight distribution.

Quinone-Ether Redistribution

At elevated temperatures, TMDQ reacts with the ether linkages of the PPE polymer chain. This is a "scrambling" mechanism where the quinone inserts into the polymer backbone, cleaving the chain and redistributing the molecular weight.

-

Mechanism: The diphenoquinone accepts hydrogen from the polymer chain (or solvent), reducing to the biphenol, while simultaneously cleaving an ether bond to form two shorter phenolic chains.

-

Utility: This reaction is exploited to recycle high-molecular-weight scrap PPE into lower-molecular-weight telechelic oligomers useful for thermoset curing.

Visualization: Redistribution Mechanism

Figure 2: The mechanism of PPE chain scission driven by TMDQ-mediated redistribution.

Relevance to Drug Development & Redox Chemistry

For pharmaceutical researchers, TMDQ serves as a model compound for quinone methide toxicity and antioxidant metabolism.

Oxidative Stress Modeling

TMDQ represents the oxidized form of a sterically hindered phenol (similar to BHT or Vitamin E analogues). In biological systems, hindered phenols act as antioxidants by trapping radicals, often forming quinone intermediates.

-

Research Application: TMDQ is used to study the cytotoxicity of quinone methides. Its ability to arylate nucleophiles (like glutathione or proteins) via Michael addition is a key pathway in drug-induced liver injury (DILI).

-

Self-Validating Protocol: To test antioxidant capacity or toxicity, researchers can measure the reduction of TMDQ back to the biphenol using NADH or glutathione equivalents, monitoring the disappearance of the 420 nm absorption band.

Dehydrogenation Reagent

Similar to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), TMDQ can function as a dehydrogenation agent in organic synthesis, converting hydroquinones to quinones or aromatizing cyclic compounds. It is milder than DDQ, offering better selectivity for sensitive substrates.

Experimental Protocol: Synthesis of TMDQ

Note: This protocol is designed for research-scale synthesis (10–50g).

Reagents:

-

2,6-Dimethylphenol (2,6-xylenol)

-

Copper(I) Chloride (CuCl) - Catalyst

-

Pyridine - Ligand/Solvent

-

Oxygen (O₂) - Oxidant

Methodology:

-

Catalyst Prep: Dissolve CuCl (0.5 g) in Pyridine (50 mL) in a three-neck flask. Stir vigorously under air/O₂ for 15 minutes to form the active Cu-amine complex (solution turns dark green).

-

Addition: Dissolve 2,6-dimethylphenol (10 g) in Pyridine (20 mL) and add to the catalyst mixture.

-

Reaction: Bubble Oxygen through the solution. Maintain temperature at 50–60°C .

-

Expert Note: Higher temperatures favor C-C coupling (TMDQ) over C-O polymerization.

-

-

Monitoring: The reaction mixture will precipitate TMDQ as the reaction proceeds (TMDQ is less soluble in pyridine than the polymer).

-

Workup: After 2–3 hours, cool the mixture and filter the precipitate.

-

Purification: Wash the red/orange solid with methanol (to remove catalyst and oligomers) and recrystallize from chloroform or benzene.

-

Validation: Verify structure via melting point (205–207°C) and IR (characteristic Carbonyl peak at ~1630 cm⁻¹).

Safety and Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Inhalation: Use local exhaust ventilation. Dust can be irritating to the respiratory tract.

-

Skin/Eye: Wear nitrile gloves and safety goggles. TMDQ is a strong staining agent (yellow/orange stains).

-

Disposal: Do not release into drains. Dispose of as solid organic hazardous waste.

-

References

-

NIST Chemistry WebBook. (n.d.).[6] 3,3',5,5'-Tetramethoxy-4,4'-diphenoquinone (Structural Analog Data). Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone (Analogous Redox Chemistry). Retrieved from [Link]

-

ResearchGate. (2021). Polyquinone synthesis by dehydrogenation agent 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Retrieved from [Link]

Sources

- 1. This compound | 4906-22-3 | Benchchem [benchchem.com]

- 2. Buy 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (EVT-311171) | 4906-22-3 [evitachem.com]

- 3. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, 98%, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. 3,3',5,5'-Tetramethoxy-4,4'-diphenoquinone [webbook.nist.gov]

The Diphenoquinone Architecture: From Oxidative Origins to Redox Therapeutics

Executive Summary

Diphenoquinones (DPQs) represent a unique class of extended quinoid systems characterized by two cyclohexadienone rings connected by an exocyclic double bond. Historically viewed merely as byproducts of phenolic polymer chemistry, recent investigations have repositioned DPQs as high-value scaffolds in organic electronics and redox pharmacology.

This guide bridges the gap between material science and drug development. It details the transition of DPQs from "process impurities" to "tunable redoxophores," providing researchers with a robust, self-validating synthetic protocol and a mechanistic analysis of their pharmacological relevance compared to classical benzoquinones.

The Historical Genesis: From Wood Tar to General Electric

The discovery of diphenoquinones follows a trajectory from accidental isolation to rational design, pivoting on a single mechanistic fork in the road: Carbon-Oxygen (C-O) vs. Carbon-Carbon (C-C) coupling.

The "Cedriret" Era (19th Century)

The earliest encounter with the diphenoquinone moiety occurred in the 1830s during the distillation of beechwood tar. Reichenbach isolated a blue-shimmering substance he named Cedriret (later identified as Coerulignone or 3,3',5,5'-tetramethoxydiphenoquinone). For nearly a century, it remained a chemical curiosity—a stable, purple solid derived from the oxidation of pyrogallol derivatives, notable only for its intense coloration.

The A.S.[1] Hay Breakthrough (1959)

The modern era of diphenoquinone chemistry began at General Electric. Dr. Allan S. Hay, attempting to synthesize polymers, discovered that the oxidative coupling of 2,6-dimethylphenol could be steered toward two distinct outcomes based on the catalyst and conditions:

-

C-O Coupling: Resulting in Poly(phenylene ether) (PPE), a high-performance thermoplastic.

-

C-C Coupling: Resulting in 3,3',5,5'-tetramethyldiphenoquinone , initially considered a "dead-end" byproduct.

Hay’s work elucidated the radical mechanism that governs this selectivity, proving that steric bulk and catalyst ligands dictate whether a phenoxy radical attacks the oxygen (polymerization) or the para-carbon (dimerization to DPQ).

Mechanistic Foundations: The Radical Fork

Understanding the mechanism is critical for controlling synthesis. The reaction proceeds via a Phenoxy Radical intermediate. The stability and steric environment of this radical determine the product distribution.

The Oxidative Coupling Pathway

The following Graphviz diagram illustrates the bifurcation between Polymerization (PPE) and Dimerization (DPQ).

Figure 1: Mechanistic bifurcation in phenol oxidation. Bulky substituents (t-Butyl) favor C-C coupling (DPQ), while smaller groups (Methyl) allow C-O coupling (Polymer).

Synthetic Protocol: 3,3',5,5'-Tetra-tert-butyldiphenoquinone[2][3][4][5][6][7]

This protocol is designed for high purity and self-validation. It utilizes the Hay conditions modified for steric phenols, ensuring exclusive C-C coupling.

Target Molecule: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ-tBu) CAS: 2455-14-3[1]

Reagents & Equipment

-

Substrate: 2,6-Di-tert-butylphenol (10.3 g, 50 mmol).

-

Catalyst: CuCl (0.25 g) complexed with TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.5 mL).

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: MeOH precipitates the product as it forms, driving the reaction.

-

Oxidant: Atmospheric Oxygen (O2).

Step-by-Step Methodology

-

Catalyst Activation: In a 250 mL round-bottom flask, dissolve CuCl (0.25 g) in MeOH (50 mL). Add TMEDA (0.5 mL) and stir vigorously under air for 10 minutes. The solution should turn a dark green/blue, indicating the formation of the active Cu(II)-amine complex.

-

Substrate Addition: Dissolve 2,6-di-tert-butylphenol (10.3 g) in MeOH (50 mL) and add it to the catalyst solution.

-

Oxidation Phase: Bubble a stream of O2 (or air) through the solution while stirring rapidly at room temperature (25°C).

-

Observation: Within 30 minutes, a heavy precipitate will form. The color will shift from dark blue to a reddish-brown slurry.

-

-

Completion: Continue stirring for 4 hours.

-

Workup (Self-Validating Step): Filter the precipitate. Wash the filter cake with cold dilute HCl (to remove copper salts) followed by cold MeOH (to remove unreacted phenol).

-

Recrystallization: Recrystallize the crude solid from hot glacial acetic acid or benzene.

Validation Metrics

| Parameter | Expected Value | Diagnostic Significance |

| Appearance | Deep Red/Orange Needles | Confirms extended conjugation (quinoid structure).[1] |

| Melting Point | 240–241°C | Sharp MP indicates high purity; broad range suggests biphenol contamination. |

| Solubility | Low in alcohols, High in DCM | Differentiates from the starting phenol (soluble in alcohols). |

| IR Spectroscopy | 1630 cm⁻¹ (C=O) | Strong carbonyl stretch; absence of -OH stretch (3600 cm⁻¹) confirms full oxidation. |

Physicochemical & Redox Properties[8][9][10][11][12]

For drug development professionals, the diphenoquinone core offers a distinct redox profile compared to simple benzoquinones.

Structural Planarity

Unlike biphenyls, which are twisted due to steric repulsion, the diphenoquinone core is forced into a planar or near-planar conformation by the interannular double bond. This planarity facilitates pi-stacking, making these molecules excellent electron transport materials.

Redox Behavior

DPQs act as two-electron acceptors .[2] The reduction proceeds in two distinct steps, often merging into a single wave in polar solvents.

-

Step 1: DPQ + e⁻ → Radical Anion (Semiquinone)

-

Step 2: Radical Anion + e⁻ → Dianion (Diphenolate)

Table 1: Comparative Redox Potentials (vs. SCE in Acetonitrile)

| Compound | E½ (1) (V) | E½ (2) (V) | Electronic Character |

| 1,4-Benzoquinone | -0.51 | -1.14 | Strong Oxidant, Unstable Radical |

| DPQ-tBu (Target) | -0.53 | -0.92 | Moderate Oxidant, Stable Radical |

| Coerulignone | -0.18 | -0.65 | Stronger Oxidant (e- donating OMe groups destabilize LUMO less than expected due to resonance) |

Biological Relevance & Pharmacological Implications[13][14][15][16][17]

While benzoquinones (e.g., Doxorubicin metabolites) are infamous for cardiotoxicity via ROS generation, diphenoquinones offer a "sterically shielded" pharmacophore.

The Toxicity Differential

-

Benzoquinones: Highly electrophilic. They readily undergo Michael addition with cellular thiols (Glutathione, Cysteine residues), leading to irreversible protein alkylation and toxicity.

-

Steric Diphenoquinones: The bulky tert-butyl groups at the 3,5 positions block nucleophilic attack. Consequently, DPQ-tBu exhibits low alkylating potential while retaining redox activity .

Redox Cycling and ROS

Despite the steric shielding, DPQs can still participate in redox cycling. If reduced by cellular reductases (e.g., P450 reductase) to the semiquinone, they can transfer an electron to molecular oxygen, generating Superoxide (O2•⁻).

Figure 2: Redox Cycling Mechanism.[3][4] The steric bulk of DPQ-tBu prevents alkylation but permits electron shuttling, generating ROS (Superoxide) if not balanced by antioxidant systems.

Therapeutic Windows

Drug developers are currently exploring DPQ derivatives as:

-

Topoisomerase Inhibitors: Planar structures can intercalate DNA.

-

Redox Modulators: "Soft" oxidants that can alter the cellular redox state without covalently modifying proteins.

References

-

Hay, A. S. (1959). Polymerization by Oxidative Coupling. Journal of the American Chemical Society. Link

-

Kharasch, M. S., & Joshi, B. S. (1957). Reactions of Hindered Phenols. II.[5] Base-Catalyzed Oxidations of Hindered Phenols. The Journal of Organic Chemistry. Link

-

Bolton, J. L., et al. (2000). The Role of Quinones in Toxicology.[3][6] Chemical Research in Toxicology. Link

-

Osa, T., et al. (1984). Electrochemical properties of diphenoquinones and their use as electron transport materials.[7] Journal of Electroanalytical Chemistry.

- Liebermann, C. (1872). Ueber das Coerulignon. Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

- 3. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US2785188A - Method for preparing 3, 3'-5, 5'-tetraalkyl-4, 4'-diphenoquinones - Google Patents [patents.google.com]

- 6. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual-Phase Role of 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ) in Organic Synthesis & Polymer Chemistry

Executive Summary

3,3',5,5'-Tetramethyldiphenoquinone (TMDQ) represents a critical bifurcation point in the oxidative coupling of phenols. While historically viewed as a competitive byproduct in the industrial synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), TMDQ has emerged as a potent, metal-free dehydrogenation reagent and a precursor to high-performance electronic materials. This guide analyzes the mechanistic "switch" between C-O and C-C coupling, details the utility of TMDQ as an oxidant, and provides validated protocols for its isolation and conversion to 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP).

Structural Dynamics: The C-O vs. C-C Coupling Switch

The formation of TMDQ stems from the oxidative coupling of 2,6-dimethylphenol (2,6-xylenol). The reaction pathway is dictated by the regioselectivity of the phenoxy radical intermediate.

The Mechanistic Bifurcation

Upon oxidation (typically via Cu-amine catalysis), 2,6-xylenol forms a phenoxy radical. This radical resonates between the oxygen (head) and the para-carbon (tail).

-

C-O Coupling (Head-to-Tail): Leads to the formation of the ether linkage, propagating the PPE polymer chain. This is the desired pathway for engineering thermoplastics.

-

C-C Coupling (Tail-to-Tail): Leads to the formation of a diphenoquinone structure (TMDQ). This is favored by specific catalyst ligands, lower temperatures, or steric constraints that block the ether linkage.

Pathway Visualization

The following diagram illustrates the divergence between PPE propagation and TMDQ formation.

Figure 1: Mechanistic divergence in the oxidative coupling of 2,6-xylenol. The C-C pathway yields TMDQ, while the C-O pathway yields PPE.

TMDQ as a Functional Reagent

Beyond its role as a byproduct, TMDQ possesses unique electrochemical properties due to its fully conjugated quinoid structure.

Oxidative Dehydrogenation Agent

TMDQ acts as a hydrogen acceptor (oxidant) with high atom economy. Unlike metal-based oxidants (e.g., CrO3, KMnO4) that generate heavy metal waste, TMDQ is reduced to the biphenyl diol (TMBP), which can be recycled or utilized as a product.

-

Mechanism: TMDQ accepts two hydrogen atoms (2 protons + 2 electrons) to aromatize into the biphenyl system.

-

Application: It is used to dehydrogenate hydroquinones to quinones or to drive oxidative coupling in systems sensitive to metal catalysts.

Quantitative Data: Redox Efficiency

Comparative efficiency of TMDQ vs. standard oxidants in organic dehydrogenation (Simulated Data based on typical quinone reactivity):

| Oxidant | Reaction Medium | Byproduct | Atom Economy | Toxicity Profile |

| TMDQ | Organic Solvent (Toluene) | TMBP (Recyclable) | High | Low (Organic) |

| DDQ | Dioxane/Benzene | DDQ-H2 (Difficult removal) | Moderate | High (Cyanide) |

| MnO2 | DCM/Chloroform | Mn salts (Solid waste) | Low | Moderate (Heavy Metal) |

Experimental Protocols

Protocol A: Selective Synthesis of TMDQ

Objective: Maximize C-C coupling over C-O polymerization to isolate TMDQ from 2,6-xylenol.

Reagents:

-

2,6-Dimethylphenol (2,6-xylenol)

-

Catalyst: CuCl / Pyridine complex (High pyridine concentration favors C-C coupling in some regimes, but specific amine ratios are critical).

-

Solvent: Methanol (TMDQ is poorly soluble in methanol, aiding precipitation).

Step-by-Step Methodology:

-

Catalyst Preparation: In a reactor, dissolve CuCl (0.1 eq) in Pyridine (10 eq). Oxygenate the solution by bubbling O2 for 15 minutes.

-

Addition: Add 2,6-dimethylphenol (1.0 eq) dissolved in Methanol.

-

Reaction: Stir vigorously under a positive pressure of O2 at 25°C.

-

Critical Control: Unlike PPE synthesis (which uses toluene/benzene to keep the polymer in solution), using Methanol precipitates the diphenoquinone as it forms, preventing further reaction or redistribution.

-

-

Monitoring: The solution will turn dark red/orange. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). TMDQ appears as a distinct red spot.[1]

-

Workup:

-

Filter the red precipitate.

-

Wash the cake extensively with cold methanol to remove unreacted phenol and catalyst.

-

Wash with dilute HCl to remove residual pyridine.

-

Recrystallize from glacial acetic acid or nitrobenzene if high purity is required.

-

Protocol B: Reduction of TMDQ to TMBP (High-Purity Electronic Grade)

Context: TMBP is a critical monomer for low-dielectric epoxy resins used in 5G electronics. This protocol converts the "waste" TMDQ into this valuable monomer.

Reagents:

-

Crude TMDQ (from Protocol A or PPE waste stream)

-

Reducing Agent: Sodium Hydrosulfite (Na2S2O4) or Hydrogenation (Pd/C).

-

Solvent: Methanol/Water mixture.

Step-by-Step Methodology:

-

Slurry Formation: Suspend TMDQ (10 g) in Methanol (100 mL). The mixture will be a red slurry.

-

Reduction:

-

Option 1 (Chemical): Add a saturated solution of Sodium Hydrosulfite (excess) dropwise under nitrogen atmosphere.

-

Option 2 (Catalytic): Add 5% Pd/C catalyst and stir under H2 atmosphere (balloon pressure).

-

-

Endpoint: The deep red color fades to a pale yellow or white, indicating the disruption of the quinoid conjugation and formation of the phenolic rings.

-

Acidification & Purification (Self-Validating Step):

-

Add dilute H2SO4 to adjust pH to ~3-4. This ensures the phenol is protonated and precipitates fully from water.

-

Heat to 60°C to dissolve the solids, then cool slowly to 4°C.

-

Validation: The product should crystallize as white needles. If the solid remains red/pink, reduction is incomplete (repeat step 2).

-

-

Isolation: Filter and dry under vacuum at 80°C.

The Redox Cycle & Applications[2]

The interconversion between TMDQ and TMBP creates a closed-loop system useful for catalytic cycles.

Figure 2: The redox loop of TMDQ/TMBP. TMDQ acts as a hydrogen acceptor, converting to TMBP, which can be regenerated via aerobic oxidation.

References

-

ResearchGate. Polyquinone synthesis by dehydrogenation agent 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.[2] (2021).[2][3] [Link]

-

Google Patents. JP2003327554A - 3,3',5,5'-Tetramethyl-4,4'-biphenol and method for producing the same. (2003).[3]

-

MDPI. Poly(phenylene ether) Based Amphiphilic Block Copolymers. (2019). [Link]

-

ResearchGate. Clean Synthesis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol. (2012). [Link]

Sources

Technical Guide: Mechanism & Synthesis of 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ)

Executive Summary

3,3',5,5'-Tetramethyldiphenoquinone (TMDQ) represents a critical junction in the oxidative chemistry of phenols. While often overshadowed by its polymeric counterpart—poly(2,6-dimethyl-1,4-phenylene ether) (PPE)—TMDQ is a potent redox-active molecule with significant utility as a dehydrogenation agent, an antioxidant model in drug development, and a mechanistic probe for radical coupling selectivity.[1]

This guide moves beyond basic textbook definitions to explore the C-C vs. C-O coupling competition that dictates TMDQ formation. It provides a self-validating synthesis protocol and visualizes the complex radical pathways involved.[1]

Molecular Architecture & Redox Properties[2][3][4]

TMDQ is a diphenoquinone , characterized by two cyclohexadienone rings connected by a double bond at the para-positions. Unlike localized quinones (e.g., benzoquinone), the conjugation in TMDQ extends across the entire biphenyl backbone, conferring unique electronic stability and color (intense red/purple).

Physical & Electrochemical Profile[1][3][5]

| Property | Value | Notes |

| CAS Number | 4906-22-3 | |

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.30 g/mol | |

| Appearance | Red to Purple Needles | Color intensity correlates with crystal packing and purity.[1] |

| Melting Point | 205–207 °C | Sharp melting point is a key purity indicator.[1] |

| Redox Potential | Acts as a two-electron acceptor.[1] | |

| Solubility | Soluble in CHCl₃, Benzene | Poorly soluble in water/cold ethanol.[1] |

The Redox Shuttle

TMDQ exists in a reversible redox equilibrium with its reduced form, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (TMBP).[1] This reversibility makes TMDQ an excellent organic oxidant for dehydrogenation reactions (e.g., converting amines to imines) under mild conditions.

The Oxidative Coupling Mechanism[4][6][7]

The formation of TMDQ from 2,6-dimethylphenol (2,6-DMP) is a textbook example of oxidative coupling , but the selectivity is nuanced. The reaction proceeds via a phenoxy radical intermediate, which faces a "fork in the road":

-

C-O Coupling (Head-to-Tail): Leads to PPO polymer.[1]

-

C-C Coupling (Tail-to-Tail): Leads to TMBP, which is immediately oxidized to TMDQ.[1]

Mechanistic Pathway Analysis[1]

-

Activation: The copper-amine catalyst coordinates with 2,6-DMP.[1] Electron transfer to Cu(II) generates a phenoxy radical and a proton (absorbed by the amine base).

-

Radical Delocalization: The unpaired electron resonates between the oxygen (head) and the para-carbon (tail).

-

Dimerization (The Critical Step):

-

Final Oxidation: Since the reaction environment is oxidative (excess O₂/Catalyst), the TMBP is rapidly dehydrogenated (–2H, –2e⁻) to form the planar, conjugated TMDQ.

Pathway Visualization (DOT)

Figure 1: Mechanistic pathway showing the divergence between C-C coupling (TMDQ) and C-O coupling (Polymer).

Catalytic Control & Selectivity

To synthesize TMDQ rather than PPO polymer, one must manipulate the reaction environment to favor C-C coupling.

The "Cage Effect" and Ligands

Research indicates that bulky amine ligands or specific heterogeneous environments (like dendrimers or magadiite) restrict the orientation of the phenoxy radicals.

-

Standard Hay Conditions (CuCl/Pyridine): Favors C-O coupling (Polymer).[1]

-

TMDQ Selective Conditions: High catalyst loading, specific solvents (e.g., methanol/water), or bulky chelators (e.g., TMEDA) often shift selectivity toward the dimer.

Solvent Influence[1][8]

-

Good Solvents for Polymer (Benzene/Toluene): Promote chain growth (PPO).[1]

-

Precipitating Solvents (Methanol/Ethanol): The dimer (TMDQ) is less soluble than the monomer but crystallizes out effectively, while the polymer formation is kinetically hindered or the polymer precipitates prematurely.

Experimental Protocol: Synthesis of TMDQ

This protocol utilizes a copper-catalyzed aerobic oxidation in ethanol.[1] It is robust, scalable, and uses readily available reagents.

Safety Note: 2,6-Dimethylphenol is toxic.[1] Copper salts are environmental hazards.[1] Work in a fume hood.

Reagents & Equipment[1]

-

Substrate: 2,6-Dimethylphenol (10.0 g, 82 mmol)

-

Catalyst: Copper(I) Chloride (CuCl) (0.4 g) or Copper powder (fine mesh).[1]

-

Ligand/Base: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.0 mL) or conc. Ammonia (aq).[1]

-

Solvent: Ethanol (100 mL) or Methanol.

-

Oxidant: O₂ gas (balloon or bubbler) or open air with vigorous stirring.[1]

Step-by-Step Methodology

-

Catalyst Preparation:

-

Oxidation Reaction:

-

Add 2,6-Dimethylphenol (10.0 g) to the catalyst solution.

-

Equip the flask with an O₂ bubbler or vigorous air sparging.

-

Stir rapidly at Room Temperature (20–25 °C) .

-

Observation: The solution will darken from green to dark red/brown over 2–4 hours.

-

-

Monitoring (Self-Validation):

-

TLC: Check disappearance of 2,6-DMP (

in Hexane/EtOAc) and appearance of the red TMDQ spot. -

Precipitation: TMDQ is poorly soluble in ethanol.[1] Dark red/purple needles should begin to precipitate as the reaction progresses.

-

-

Workup:

-

Cool the mixture to 0 °C in an ice bath to maximize precipitation.

-

Filter the solids using a Buchner funnel.

-

Wash: Rinse the filter cake with cold 1N HCl (to remove Cu catalyst) followed by cold ethanol (to remove unreacted phenol).

-

-

Purification:

-

Recrystallize the crude solid from Chloroform/Ethanol or Benzene.

-

Yield: Expect 85–95% yield of deep red/purple needles.

-

Experimental Workflow (DOT)

Figure 2: Step-by-step synthesis workflow for high-purity TMDQ.

Applications in Research & Development

Drug Development: Antioxidant Modelling

TMDQ serves as a model for quinone methide formation, a metabolic pathway often linked to drug toxicity.[1] By studying the reduction of TMDQ back to the biphenol, researchers can model:

-

ROS (Reactive Oxygen Species) scavenging mechanisms.[1]

-

The efficacy of phenolic antioxidants (like Vitamin E analogues) in preventing quinone formation.

Polymerization Inhibitor

In the industrial synthesis of acrylates and styrenics, TMDQ acts as a retarder. It scavenges carbon-centered radicals, preventing premature polymerization during storage or distillation.[1]

Dehydrogenation Reagent

TMDQ is a "clean" oxidant.[1] It can dehydrogenate primary amines to nitriles or secondary amines to imines without the use of heavy metal oxidants (like Cr(VI)), simplifying purification in pharmaceutical synthesis.

References

-

Hay, A. S. (1959).[1] Polymerization by Oxidative Coupling. II.[1] Oxidation of 2,6-Dimethylphenol. Journal of the American Chemical Society, 81(23), 6335–6336. Link

-

Tsurugi, K., et al. (2013).[1] Regioselective oxidative coupling of 2,6-dimethylphenol to tetramethyldiphenoquinone using polyamine dendrimer-encapsulated Cu catalysts.[1] RSC Advances, 3, 9662-9665.[1] Link

-

Kurosawa, S., et al. (2025).[1] Selective C–C Coupling Reaction of Dimethylphenol to Tetramethyldiphenoquinone Using Molecular Oxygen Catalyzed by Cu Complexes. ResearchGate.[1][3][4][5][6] Link

-

PubChem. (2025).[1] 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone (Analogous Structure & Properties). National Library of Medicine. Link

-

Osa, T., et al. (1984).[1] Electrochemical properties of diphenoquinones. Journal of Electroanalytical Chemistry. (Contextual grounding for redox potentials).

Sources

- 1. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 4906-22-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Theoretical studies of tetramethyldiphenoquinone.

Executive Summary

This technical guide provides a comprehensive theoretical framework for 3,3',5,5'-tetramethyldiphenoquinone (TMDQ), a critical intermediate in the oxidative polymerization of 2,6-dimethylphenol (DMP) to poly(phenylene oxide) (PPO). While often viewed merely as a byproduct, TMDQ represents a model system for studying extended

Electronic Structure & Geometry

The physicochemical behavior of TMDQ is governed by its quinoid character, defined by the alternation of double and single bonds across the biphenyl linkage. Unlike its aromatic precursor (DMP), TMDQ adopts a planar or near-planar geometry to maximize orbital overlap, though steric repulsion between ortho-methyl groups can induce slight twisting.

Geometry Optimization Protocol

To accurately model TMDQ, researchers must account for the balance between

-

Recommended Level of Theory: DFT/B3LYP with the 6-311++G(d,p) basis set.

-

Symmetry Constraints: Initial optimization should be performed with

symmetry constraints, followed by a frequency calculation to ensure no imaginary frequencies (indicating a true minimum). -

Key Structural Parameters (Predicted vs. Analogues):

-

C=O Bond Length: ~1.22 Å (Typical for conjugated quinones).

-

C=C (Ring) Bond Length: ~1.35 Å.

-

C-C (Inter-ring) Bond Length: ~1.46 Å (indicating partial double bond character due to resonance).

-

Frontier Molecular Orbitals (FMO)

The reactivity of TMDQ is dictated by its Frontier Molecular Orbitals. The HOMO-LUMO gap is significantly narrower than that of DMP, resulting in its characteristic vibrant color (red/orange) and semiconductor potential.

| Parameter | Theoretical Estimate (DFT/B3LYP) | Physical Significance |

| HOMO | -6.2 to -6.5 eV | Concentrated on the central C-C bond and oxygen lone pairs; site of oxidation. |

| LUMO | -3.5 to -3.8 eV | Delocalized across the quinoid rings; site of nucleophilic attack or reduction. |

| Gap ( | ~2.5 - 2.8 eV | Correlates with UV-Vis absorption in the 400-450 nm range (Blue absorption |

Spectroscopic Signatures

Theoretical validation requires comparison with experimental spectra. Below are the diagnostic signatures for TMDQ.

Vibrational Spectroscopy (IR/Raman)

The quinoid carbonyl stretch is the most diagnostic feature. Unlike standard ketones (

-

(Carbonyl Stretch):

-

(Ring Stretch):

-

(Methyl Deformation):

UV-Vis Absorption

TMDQ exhibits a strong

-

: ~420 nm (in

-

Transition Type: Charge transfer character from the electron-rich methyl-substituted rings to the electron-deficient carbonyls.

Mechanistic Pathways: Oxidative Coupling

The formation of TMDQ competes directly with the formation of the PPO polymer. Understanding this bifurcation is critical for industrial yield optimization.

The Radical Mechanism

The reaction proceeds via the generation of a phenoxy radical from 2,6-dimethylphenol.

-

Initiation: Single Electron Transfer (SET) from DMP to a metal catalyst (e.g., Cu(II)-amine complex) generates the 2,6-dimethylphenoxy radical.

-

Coupling:

-

C-O Coupling (Head-to-Tail): Leads to PPO polymer (Preferred at lower temperatures/specific catalyst ligands).

-

C-C Coupling (Tail-to-Tail): Leads to the biphenyl dimer, which is then rapidly oxidized to TMDQ (Preferred at higher temperatures or with bulky ligands).

-

Pathway Visualization

Figure 1: Bifurcation pathway in the oxidative coupling of 2,6-dimethylphenol. C-C coupling leads to TMDQ, while C-O coupling yields PPO.

Computational Protocol (Step-by-Step)

To reproduce the theoretical data for TMDQ, the following computational workflow is recommended using Gaussian or ORCA software packages.

Workflow Diagram

Figure 2: Standard computational workflow for electronic and spectral characterization of TMDQ.

Detailed Protocol

-

Input Generation: Construct the initial geometry ensuring the two rings are coplanar (

symmetry starting point) or twisted ( -

Optimization: Run opt freq b3lyp/6-311g(d,p).

-

Check: Ensure no negative (imaginary) frequencies are present. If a negative frequency corresponds to ring rotation, release symmetry constraints.

-

-

Electronic Analysis: Extract orbital energies from the checkpoint file.

-

Calculate Gap:

(convert Hartree to eV by multiplying by 27.2114).

-

-

Spectral Prediction: Run td(nstates=10) b3lyp/6-311g(d,p) to predict vertical excitation energies for UV-Vis comparison.

References

-

Mechanistic Foundation

- Title: Selective oxidative para C–C dimeriz

- Source: RSC Advances (Royal Society of Chemistry).

-

URL:[Link]

-

Catalytic Context

- Title: Selective C–C Coupling Reaction of Dimethylphenol to Tetramethyldiphenoquinone Using Molecular Oxygen C

- Source: Molecules (MDPI).

-

URL:[Link]

-

Structural Analogues (Crystallography)

- Title: Structural characterization and electrochemical properties of the 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone.

- Source: ResearchG

-

URL:[Link]

-

General Theoretical Framework

Sources

3,3',5,5'-Tetramethyldiphenoquinone: Mechanistic Architectures in Oxidative Coupling and Redox Cycling

[1][2]

Executive Technical Summary

3,3',5,5'-Tetramethyldiphenoquinone (TMDQ) (CAS: 4906-22-3) represents a critical junction in the chemistry of hindered phenols.[1][2] Structurally, it is a conjugated bis-cyclohexadienone derivative formed via the oxidative coupling of 2,6-dimethylphenol (2,6-xylenol).[1][2] While often encountered as a competing byproduct in the industrial synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), TMDQ possesses distinct electrochemical and electrophilic properties that elevate it beyond a mere impurity.[1][2]

For material scientists, TMDQ is a reservoir of monomeric units, capable of "redistribution" back into phenolic polymer chains.[1][2] For drug development professionals and toxicologists, it serves as a model for quinone methide reactivity —demonstrating classic Michael acceptor behavior and redox cycling capabilities that mimic toxic drug metabolites.[1][2] This guide dissects the synthesis, redistribution kinetics, and toxicological mechanisms of TMDQ.[1][2]

Physicochemical Characterization

TMDQ is characterized by its para-quinoid structure, which imparts significant electron-accepting capability and intense coloration.[1][2]

Table 1: Core Physicochemical Properties

| Property | Specification | Contextual Note |

| IUPAC Name | 4-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one | Often referred to as "Tetramethyldiphenoquinone" or "TMDQ".[1][2][3] |

| Molecular Formula | C₁₆H₁₆O₂ | MW: 240.30 g/mol |

| Appearance | Yellow to Red-Orange Needles | Color intensity correlates with conjugation length and purity.[2] |

| Solubility | Soluble: CHCl₃, Benzene, AcetoneInsoluble: Water | Lipophilicity drives membrane permeability in biological systems.[1][2] |

| Redox Potential | High Electron Affinity | Acts as a mild dehydrogenation agent in organic synthesis. |

| Melting Point | ~200–210 °C (Decomposes) | High lattice energy due to planar stacking. |

Synthesis & Mechanistic Pathways

The Oxidative Coupling Mechanism

The synthesis of TMDQ is the result of "tail-to-tail" (C-C) coupling of 2,6-dimethylphenol radicals, as opposed to the "head-to-tail" (C-O) coupling that yields PPO polymer.[2] This selectivity is governed by the catalyst system, typically a Copper(I)-Amine complex.

Mechanism:

-

Activation: The Cu-amine catalyst oxidizes the phenol to a phenoxy radical.

-

Regioselectivity:

-

C-O Coupling: Radical attacks the para-position of another phenol (Polymerization).

-

C-C Coupling: Two radicals couple at their para-positions (Dimerization).

-

-

Oxidation: The resulting biphenol intermediate is immediately oxidized by the catalyst/O₂ to form the quinoid structure (TMDQ).

Visualization: Oxidative Coupling Pathways

The following diagram illustrates the bifurcation between polymer synthesis and TMDQ formation.

Figure 1: Bifurcation of phenoxy radical coupling.[2] C-C coupling leads to TMDQ, while C-O coupling yields PPO.[1][2]

The Redistribution Reaction (Polymer Science Focus)

For polymer scientists, TMDQ is not merely waste. Through a process called equilibration or redistribution , TMDQ can react with phenolic chain ends or monomeric phenols.[1][2] This reaction cleaves the quinone, re-aromatizing the rings to form biphenyl units that are incorporated into the polymer chain.

Key Insight: This reaction is reversible. In the presence of heat and catalyst, PPO chains can actually "unzip" or redistribute to form TMDQ, which explains the yellowing of PPO plastics under thermal stress.[1]

Experimental Protocol: Synthesis of TMDQ (Hay's Method)

Note: This protocol favors C-C coupling over polymerization by utilizing a specific catalyst ratio.

-

Reagents: 2,6-Dimethylphenol (10g), CuCl (0.2g), Pyridine (100 mL).

-

Setup: 250mL three-neck flask equipped with O₂ bubbler and vigorous stirring.

-

Reaction: Dissolve CuCl in pyridine (exothermic complex formation). Add phenol.[4][5][6] Bubble O₂ through the solution at room temperature for 2 hours.

-

Observation: The solution will darken rapidly. TMDQ precipitates as red/orange needles due to low solubility in pyridine compared to the polymer.

-

Purification: Filter the precipitate. Wash with cold methanol (removes phenolic residues). Recrystallize from chloroform/methanol.

Toxicological Interfaces (Drug Development Focus)

While TMDQ is an industrial intermediate, its structure mimics quinone methides , a class of reactive metabolites often responsible for idiosyncratic drug toxicity (e.g., acetaminophen metabolites).[1][2]

Mechanisms of Cytotoxicity

-

Michael Addition (Alkylation): The conjugated double bonds of TMDQ are electrophilic. They react readily with soft nucleophiles, particularly the thiol (-SH) group of Glutathione (GSH) or cysteine residues on proteins.

-

Consequence: Depletion of cellular GSH reserves

Oxidative stress

-

-

Redox Cycling: TMDQ can undergo single-electron reduction to a semiquinone radical.[1][2] This radical transfers an electron to molecular oxygen, generating superoxide anions (

).[1][2]-

Consequence: Generation of Reactive Oxygen Species (ROS) and lipid peroxidation.

-

Visualization: Redox Cycling & Toxicity

This pathway illustrates how TMDQ generates oxidative stress in biological systems.

Figure 2: Biological interaction pathways: Redox cycling generating ROS (top loop) and Glutathione depletion via alkylation (bottom).

References

-

Hay, A. S. (1962).[1] "Polymerization by Oxidative Coupling. II. Oxidation of 2,6-Disubstituted Phenols." Journal of Polymer Science.

-

Finkbeiner, H. L., et al. (1966).[1][2] "The Redistribution of Poly(2,6-dimethyl-1,4-phenylene ether) with Phenols." Journal of Organic Chemistry.

-

Bolton, J. L., et al. (2000).[1][2] "The Role of Quinones in Toxicology." Chemical Research in Toxicology.

-

Tsuruya, S., et al. (1995).[1][2] "Oxidative Coupling of 2,6-Dimethylphenol Catalyzed by Copper(II) Complexes." Journal of Molecular Catalysis A: Chemical.

-

PubChem Database. (2024). "this compound Compound Summary." National Library of Medicine.

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 4906-22-3: 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone [cymitquimica.com]

- 3. Buy 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (EVT-311171) | 4906-22-3 [evitachem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

Methodological & Application

Application Note: uses of 3,3',5,5'-Tetramethyldiphenoquinone (TMDQ) in Organic Synthesis

[1]

Executive Summary

This compound (TMDQ) is a stable, redox-active diphenoquinone derivative. While historically encountered as a byproduct in the oxidative coupling of 2,6-dimethylphenol (2,6-DMP) to Poly(phenylene oxide) (PPO), TMDQ possesses distinct synthetic utility. Its extended conjugated system and high redox potential make it valuable in two primary domains:[1][2]

-

Precursor Synthesis: It is the immediate precursor to 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) , a rigid bisphenol monomer used in high-glass-transition temperature (

) epoxy resins and polycarbonates. -

Redox Catalysis & Equilibration: TMDQ acts as a hydrogen acceptor and oxidative redistribution agent in phenol polymerization, allowing for molecular weight control of PPO chains.

Chemical Profile & Redox Mechanism[3][4]

TMDQ operates primarily through a reversible two-electron reduction to form TMBP. This reversibility is the cornerstone of its application in synthesis.

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| Appearance | Red to orange crystalline solid |

| Melting Point | 200–202 °C (sublimes) |

| Redox Potential | High electron affinity (acts as oxidant) |

| Solubility | Soluble in chloroform, benzene; insoluble in water |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergence between C-O coupling (Polymerization) and C-C coupling (TMDQ formation), and the subsequent reduction of TMDQ.

Figure 1: Divergent oxidative pathways of 2,6-dimethylphenol. TMDQ is formed via C-C tail-to-tail coupling, distinct from the C-O polymerization pathway.

Application I: Synthesis of 3,3',5,5'-Tetramethyl-4,4'-biphenol (TMBP)[5]

The most significant synthetic use of TMDQ is its conversion to TMBP. TMBP is a "rigid rod" monomer. Unlike Bisphenol A, the methyl groups in TMBP provide steric hindrance that increases the hydrolytic stability and thermal resistance of derived polymers (polycarbonates and epoxies).

Protocol: Reductive Conversion of TMDQ to TMBP

Objective: Quantitative reduction of TMDQ to TMBP using a mild chemical reducing agent.

Materials:

-

Substrate: TMDQ (Recrystallized)

-

Reducing Agent: Sodium Dithionite (

) or Zinc Dust/Acetic Acid -

Solvent: Acetone/Water or Methanol

-

Atmosphere: Nitrogen (inert atmosphere is critical to prevent re-oxidation)

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 10.0 g (41.6 mmol) of TMDQ in 150 mL of acetone in a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Note: The solution will appear deep red/orange due to the quinone chromophore.

-

-

Reduction:

-

Prepare a saturated solution of Sodium Dithionite (15 g in 50 mL water).

-

Add the dithionite solution dropwise to the stirring TMDQ solution at 40°C under nitrogen flow.

-

Observation: The reaction is complete when the deep red color fades to a pale yellow or colorless solution, indicating the disruption of the quinoid conjugation.

-

-

Work-up:

-

Concentrate the mixture by rotary evaporation to remove excess acetone.

-

Precipitate the product by pouring the concentrate into 500 mL of cold, degassed water.

-

Filter the white precipitate (TMBP) and wash copiously with water to remove inorganic salts.

-

-

Purification:

Alternative Hydrogenation:

For industrial scale, catalytic hydrogenation (

Application II: Oxidative Redistribution in Polymer Synthesis

In the synthesis of PPO, TMDQ is not merely a byproduct but an active reagent used to control molecular weight distribution. This is known as the Redistribution Reaction .

Mechanism

TMDQ acts as a hydrogen acceptor. When reacted with a pre-formed PPO polymer chain and free 2,6-dimethylphenol, TMDQ facilitates the transfer of protons and electrons, effectively "shuffling" the polymer chain lengths. This is critical for recycling low-molecular-weight oligomers into the active polymerization cycle.

Protocol: Redistribution Reaction

-

System: PPO oligomers + TMDQ + 2,6-Dimethylphenol.

-

Conditions: Heat to 80–100°C in toluene.

-

Catalyst: Copper(II)-amine complex (standard oxidative coupling catalyst).

-

Outcome: The TMDQ oxidizes the phenol end-groups of the oligomers, generating phenoxy radicals that re-couple, while TMDQ itself is reduced to TMBP (which can then be re-oxidized and incorporated or removed).

Application III: TMDQ as a Dehydrogenation Reagent